4,4'-[(2-chlorophenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
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Overview
Description
4-[(2-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy-methyl-pyrazolyl group, and a dihydro-pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method involves the condensation of β-naphthol, an aldehyde, and 1H-pyrazol-5(4H)-one in the presence of a catalyst such as ammonium acetate in ethanol . This reaction proceeds through a three-component condensation process, resulting in the formation of the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazolone core, to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group and the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups into the pyrazole ring or the chlorophenyl group.
Scientific Research Applications
4-[(2-chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(2-chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: A simpler pyrazolone derivative with similar core structure but lacking the chlorophenyl and hydroxy-methyl-pyrazolyl groups.
2-Phenyl-4,5-dihydro-1H-imidazole: Another heterocyclic compound with a different ring structure but similar nitrogen-containing core.
Uniqueness
4-[(2-chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its combination of functional groups and structural complexity
Properties
Molecular Formula |
C27H23ClN4O2 |
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Molecular Weight |
470.9 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H23ClN4O2/c1-17-23(26(33)31(29-17)19-11-5-3-6-12-19)25(21-15-9-10-16-22(21)28)24-18(2)30-32(27(24)34)20-13-7-4-8-14-20/h3-16,25,29-30H,1-2H3 |
InChI Key |
OKBAXHRKGVCJJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=CC=C3Cl)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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